

# Trimethylsulfonium Iodide: A Comprehensive Technical Guide

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## Compound of Interest

Compound Name: Trimethylsulfonium iodide

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## Abstract

This technical guide provides an in-depth overview of **trimethylsulfonium iodide**, a significant reagent in organic synthesis. It covers the historical discovery and development of sulfonium salts, leading to the synthesis and characterization of **trimethylsulfonium iodide**. The guide details its physicochemical properties, including physical constants, spectral data, and solubility, with quantitative information presented in structured tables. Detailed experimental protocols for the synthesis of **trimethylsulfonium iodide**, its characterization, and its application in the Corey-Chaykovsky reaction are provided. The mechanism of this key reaction and the in-situ generation of the active sulfur ylide are illustrated with clear diagrams. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding and practical guidance on the use of **trimethylsulfonium iodide**.

## Introduction

**Trimethylsulfonium iodide**, with the chemical formula  $[(\text{CH}_3)_3\text{S}]^+\text{I}^-$ , is a quaternary sulfonium salt that has established itself as a valuable reagent in organic chemistry. It serves as a key precursor for the generation of dimethylsulfonium methylide, a sulfur ylide widely employed in the Corey-Chaykovsky reaction for the synthesis of epoxides, cyclopropanes, and aziridines.<sup>[1]</sup><sup>[2]</sup><sup>[3]</sup> Its utility lies in its ability to act as a methylene transfer agent, providing a robust method for the formation of three-membered rings.<sup>[1]</sup><sup>[2]</sup>

It is crucial to distinguish **trimethylsulfonium iodide** from the related but structurally different trimethylsulfoxonium iodide,  $[(\text{CH}_3)_3\text{SO}]^+\text{I}^-$ . While both are precursors to sulfur ylides, their

reactivity differs. The ylide derived from **trimethylsulfonium iodide** is generally considered more reactive and less stable than that from its sulfoxonium counterpart.<sup>[4]</sup> This guide will focus exclusively on the discovery, properties, and applications of **trimethylsulfonium iodide**.

## History and Discovery

The investigation of sulfonium salts dates back to the late 19th and early 20th centuries. While a definitive first synthesis of **trimethylsulfonium iodide** is not clearly documented in readily available literature, the foundational work on sulfonium compounds was laid by chemists such as Pope and Peachey. Their research in the early 1900s explored the synthesis and properties of various sulfonium salts, contributing to the fundamental understanding of this class of compounds.

A notable early reference that includes the characterization of **trimethylsulfonium iodide** is the 1946 paper by Emeleus and Heal in the Journal of the Chemical Society.<sup>[1]</sup> Although the full text is not widely available in digital archives, this publication is cited as a source for purification methods for the compound, suggesting its synthesis and study by that time.<sup>[5]</sup> The widespread application of **trimethylsulfonium iodide** in organic synthesis, however, gained significant momentum with the development of the Corey-Chaykovsky reaction in the 1960s.<sup>[2]</sup> <sup>[3]</sup> This reaction highlighted the synthetic utility of the dimethylsulfonium methylide generated from **trimethylsulfonium iodide**, solidifying its place as a key reagent in the organic chemist's toolkit.

## Physicochemical Properties

**Trimethylsulfonium iodide** is a white to yellowish crystalline solid at room temperature.<sup>[5]</sup> It is soluble in polar solvents such as water, ethanol, tetrahydrofuran (THF), and dimethyl sulfoxide (DMSO).<sup>[5]</sup>

## Physical Properties

Property	Value	Reference(s)
Appearance	White to yellowish crystalline powder	[5]
Melting Point	215-220 °C (decomposes)	[5]
Solubility	Soluble in water, alcohol, THF, DMSO	[5]
Molecular Formula	C <sub>3</sub> H <sub>9</sub> IS	[5]
Molecular Weight	204.07 g/mol	[5]
CAS Number	2181-42-2	[5]

## Chemical Properties

The primary chemical utility of **trimethylsulfonium iodide** lies in its role as a precursor to dimethylsulfonium methylide, a reactive sulfur ylide. This is achieved by deprotonation with a strong base. The resulting ylide is a potent nucleophile and methylene transfer agent.[1][2][3]

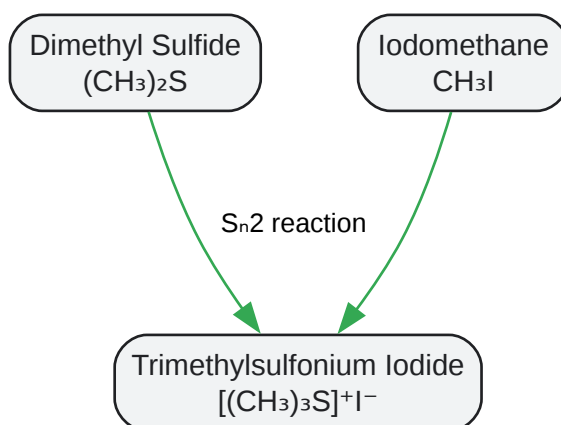
## Spectral Data

Technique	Key Data	Reference(s)
$^1\text{H}$ NMR	A singlet corresponding to the nine equivalent protons of the three methyl groups.	[6][7]
$^{13}\text{C}$ NMR	A single resonance for the three equivalent methyl carbons.	[8][9]
FTIR	Characteristic peaks for C-H stretching and bending vibrations.	[10][11]
Mass Spec (EI)	The mass spectrum shows fragments corresponding to the trimethylsulfonium cation and its decomposition products.	[12]

## Synthesis and Characterization

### Synthesis of Trimethylsulfonium Iodide

**Trimethylsulfonium iodide** is most commonly prepared by the direct reaction of dimethyl sulfide with iodomethane.[13] The sulfur atom of dimethyl sulfide acts as a nucleophile, attacking the methyl group of iodomethane in an  $\text{S}_{\text{N}}2$  reaction.



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Diagram 1: Synthesis of **Trimethylsulfonium iodide**.Experimental Protocol: Synthesis of **Trimethylsulfonium iodide**

- Materials:
  - Dimethyl sulfide
  - Iodomethane
  - Absolute ethanol (for recrystallization)
- Procedure:
  - In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine equimolar amounts of dimethyl sulfide and iodomethane. The reaction is typically performed neat or in a suitable solvent like acetone or ethanol.
  - Stir the mixture at room temperature. The reaction is exothermic, and a white precipitate of **trimethylsulfonium iodide** will begin to form.
  - Allow the reaction to proceed for several hours or overnight to ensure complete reaction.  
[5]
  - Collect the solid product by vacuum filtration and wash it with a small amount of cold diethyl ether to remove any unreacted starting materials.
  - For purification, recrystallize the crude product from absolute ethanol.[5]
  - Dry the purified crystals under vacuum to yield pure **trimethylsulfonium iodide**.

## Characterization Methods

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- $^1\text{H}$  NMR: Dissolve a small sample of **trimethylsulfonium iodide** in a suitable deuterated solvent (e.g.,  $\text{D}_2\text{O}$  or  $\text{DMSO-d}_6$ ). The spectrum will show a single sharp peak for the nine equivalent protons of the methyl groups.[6][7]

- $^{13}\text{C}$  NMR: Prepare a sample in a similar manner as for  $^1\text{H}$  NMR. The spectrum will exhibit a single resonance corresponding to the three equivalent methyl carbons.[8][9]

#### Fourier-Transform Infrared (FTIR) Spectroscopy

- Prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk. Alternatively, acquire the spectrum using an ATR accessory. The spectrum will show characteristic C-H stretching and bending frequencies.[10][11]

#### Mass Spectrometry (MS)

- For electron ionization (EI) mass spectrometry, introduce a small amount of the sample into the instrument. The resulting mass spectrum will show the fragmentation pattern of the trimethylsulfonium cation.[12]

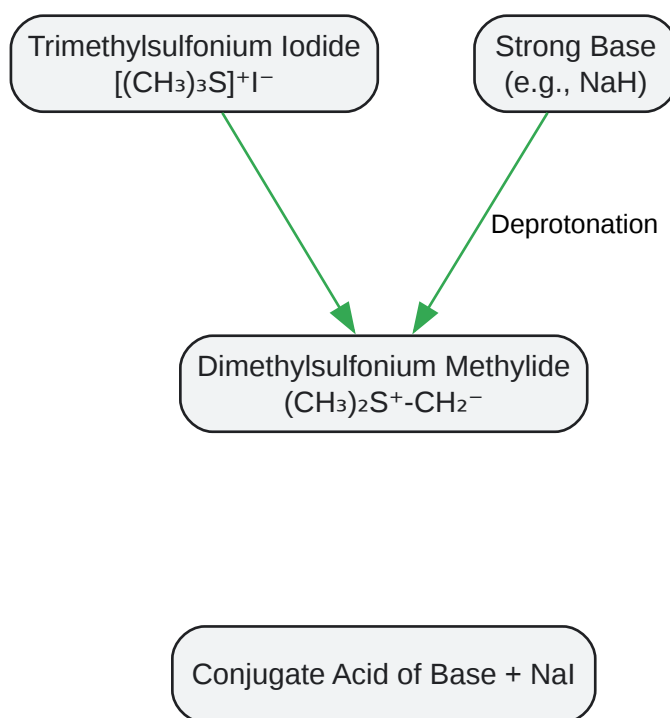
## Applications in Organic Synthesis

The most prominent application of **trimethylsulfonium iodide** is as a precursor to dimethylsulfonium methylide for use in the Corey-Chaykovsky reaction.[1][2][3]

## The Corey-Chaykovsky Reaction

This reaction allows for the synthesis of epoxides, aziridines, and cyclopropanes from carbonyl compounds, imines, and  $\alpha,\beta$ -unsaturated carbonyls, respectively.[1][2]

The reactive sulfur ylide, dimethylsulfonium methylide, is typically generated in situ by treating **trimethylsulfonium iodide** with a strong base, such as sodium hydride (NaH), potassium tert-butoxide (t-BuOK), or sodium hydroxide (NaOH) under phase-transfer conditions.[4][14]



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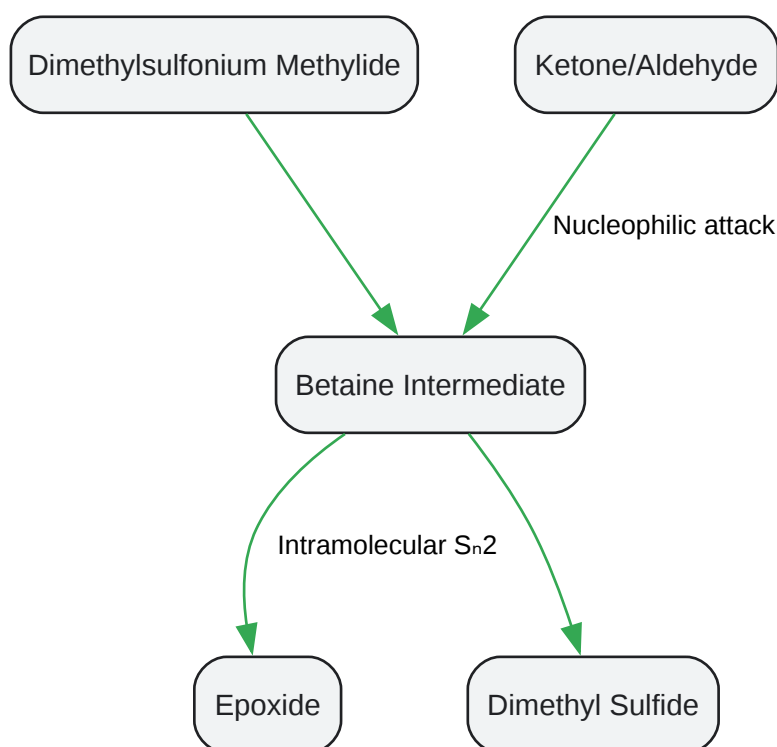
Diagram 2: In-situ Generation of Dimethylsulfonium Methylide.

#### Experimental Protocol: In-situ Generation of Dimethylsulfonium Methylide

- Materials:
  - **Trimethylsulfonium iodide**
  - Sodium hydride (60% dispersion in mineral oil)
  - Dry dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF)
- Procedure (under an inert atmosphere, e.g., nitrogen or argon):
  - To a flame-dried, three-necked flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add the sodium hydride dispersion.
  - Wash the sodium hydride with dry hexanes to remove the mineral oil, and then carefully decant the hexanes.

- Add dry DMSO or THF to the flask.
- Slowly add a solution of **trimethylsulfonium iodide** in the same dry solvent to the stirred suspension of sodium hydride at a controlled temperature (often room temperature or slightly below).
- The evolution of hydrogen gas indicates the formation of the ylide. Stir the mixture for a specified period (e.g., 30-60 minutes) until the gas evolution ceases. The resulting solution/suspension of dimethylsulfonium methylide is then ready for use.

The Corey-Chaykovsky reaction for epoxidation proceeds via a nucleophilic attack of the sulfur ylide on the carbonyl carbon, followed by an intramolecular  $S_N2$  reaction to form the epoxide and dimethyl sulfide as a byproduct.



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Diagram 3: Mechanism of the Corey-Chaykovsky Epoxidation.

- Materials:
  - A solution of in-situ generated dimethylsulfonium methylide



- An aldehyde or ketone
- Appropriate work-up reagents (e.g., water, diethyl ether)
- Procedure:
  - To the freshly prepared solution of dimethylsulfonium methylide at a suitable temperature (often 0 °C or room temperature), add a solution of the carbonyl compound in the same solvent dropwise.
  - Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
  - Quench the reaction by the slow addition of water.
  - Extract the product with an organic solvent such as diethyl ether or ethyl acetate.
  - Wash the combined organic layers with water and brine, dry over an anhydrous drying agent (e.g.,  $\text{MgSO}_4$  or  $\text{Na}_2\text{SO}_4$ ), and concentrate under reduced pressure.
  - Purify the crude product by column chromatography on silica gel to obtain the desired epoxide.[3]

## Safety Information

**Trimethylsulfonium iodide** is an irritant.[1][13] It can cause skin and serious eye irritation.[1][13] It is also important to handle the reagents used in its synthesis and reactions with care. Iodomethane is toxic and a suspected carcinogen. Sodium hydride is a flammable solid and reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.[1][2]

## Conclusion

**Trimethylsulfonium iodide** is a readily accessible and highly effective reagent in organic synthesis. Its historical development is rooted in the early explorations of sulfonium chemistry, and its modern utility is centrally defined by its role as a precursor to dimethylsulfonium methylide in the Corey-Chaykovsky reaction. This guide has provided a comprehensive

overview of its history, physicochemical properties, synthesis, characterization, and key applications, along with detailed experimental protocols. For researchers and professionals in drug development and chemical synthesis, a thorough understanding of **trimethylsulfonium iodide** offers a powerful tool for the construction of complex molecular architectures containing three-membered rings.

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